![molecular formula C25H27N5O3 B2690378 1,7-二甲基-9-(4-苯氧苯基)-3-丙基-6,7,8,9-四氢呋喃并[2,1-f]嘧啶-2,4(1H,3H)-二酮 CAS No. 876151-67-6](/img/no-structure.png)
1,7-二甲基-9-(4-苯氧苯基)-3-丙基-6,7,8,9-四氢呋喃并[2,1-f]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
讨论中的化合物属于一类以其复杂的合成过程和结构分析而闻名的更广泛的化学物质,例如,研究探索了新的[f]-稠合嘌呤-2,6-二酮的合成,展示了从相关的嘌呤二酮衍生物通过多步化学反应创建噻二氮杂卓-嘌呤环系统,突出了该化合物在开发新型化学框架中的作用以及在设计新材料或药物中的潜在应用 (Hesek & Rybár, 1994)。
生物活性与药物设计
该化合物的框架用于研究腺苷受体,其中衍生物已显示出对特定受体亚型的选择性和效力,表明其在为神经退行性疾病等疾病开发靶向治疗药物的潜力 (Szymańska et al., 2016)。类似地,已经研究了衍生物对血清素受体的亲和力,为设计新的精神药物提供了见解 (Chłoń-Rzepa et al., 2013)。
抗炎和镇痛应用
该化合物的结构基序已被用于合成具有显着抗炎活性的类似物,表明其在发现新的抗炎剂中的作用 (Kaminski et al., 1989)。此外,其衍生物已显示出有希望的镇痛活性,表明在疼痛管理中的潜在应用 (Zygmunt et al., 2015)。
抗癌研究
对该化合物衍生物的研究也扩展到抗癌活性,一些合成的类似物对癌细胞系显示出有希望的结果,突出了该化合物在肿瘤药物开发中的用途 (Hayallah, 2017)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves the condensation of 4-phenoxybenzaldehyde with 1,7-dimethyl-3-propylxanthine to form the intermediate 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine. This intermediate is then cyclized with urea to form the final product.", "Starting Materials": [ "4-phenoxybenzaldehyde", "1,7-dimethyl-3-propylxanthine", "urea" ], "Reaction": [ "Step 1: Condensation of 4-phenoxybenzaldehyde with 1,7-dimethyl-3-propylxanthine in the presence of a base such as potassium carbonate to form 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine.", "Step 2: Cyclization of 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propylxanthine with urea in the presence of a catalyst such as trifluoroacetic acid to form 1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione." ] } | |
CAS 编号 |
876151-67-6 |
分子式 |
C25H27N5O3 |
分子量 |
445.523 |
IUPAC 名称 |
1,7-dimethyl-9-(4-phenoxyphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O3/c1-4-14-28-23(31)21-22(27(3)25(28)32)26-24-29(15-17(2)16-30(21)24)18-10-12-20(13-11-18)33-19-8-6-5-7-9-19/h5-13,17H,4,14-16H2,1-3H3 |
InChI 键 |
AQPQHVNJMJIDNN-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC5=CC=CC=C5)C)N(C1=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2690296.png)

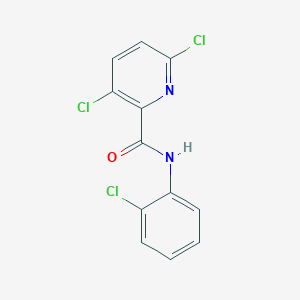
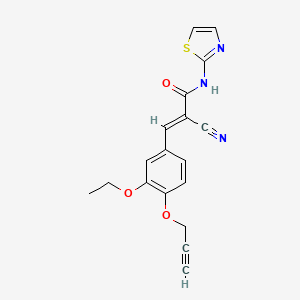


![Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B2690305.png)
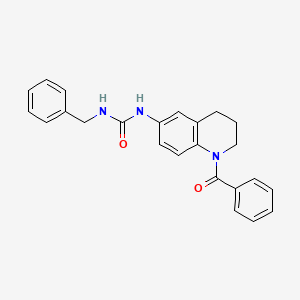
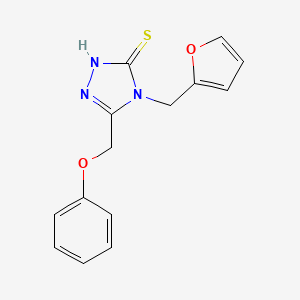
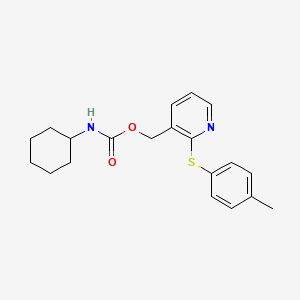
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2690315.png)